molecular formula C18H22ClNO2 B2608792 5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride CAS No. 1797262-00-0

5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride

Cat. No.: B2608792
CAS No.: 1797262-00-0
M. Wt: 319.83
InChI Key: GWNWIWXTALIRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride is a chemical compound with the molecular formula C18H22ClNO2 and a molecular weight of 319.83 g/mol . This compound is known for its unique structure, which includes a benzylphenyl group attached to an amino pentanoic acid backbone. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride typically involves the reaction of 2-benzylphenylamine with pentanoic acid under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-[(2-Benzylphenyl)amino]pentanoic acid hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific benzylphenyl group, which imparts unique chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

5-(2-benzylanilino)pentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2.ClH/c20-18(21)12-6-7-13-19-17-11-5-4-10-16(17)14-15-8-2-1-3-9-15;/h1-5,8-11,19H,6-7,12-14H2,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNWIWXTALIRLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NCCCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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